5-oxo-1-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds related to 5-oxo-1-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide have been synthesized for various scientific studies. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with related organic ligands have been developed and characterized using spectroscopic studies, X-ray diffraction, and electrochemical investigations (Myannik et al., 2018).
Biological Activity
- Some derivatives of this compound have been explored for their potential biological activities. For example, studies have been conducted on similar compounds for their antibacterial screening against various microbes, showing moderate to good activity (Devi et al., 2018).
Molecular Docking and Cytotoxicity Evaluation
- Molecular docking studies and cytotoxicity evaluations have been performed on related compounds. These studies aim to understand the interaction of these compounds with biological targets and assess their potential as therapeutic agents, particularly in cancer research (Abouzied et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor that is largely expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . By modulating MRGPRX2, it can influence various conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Pharmacokinetics
The compound’s ability to modulate mrgprx2 suggests it may have significant bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are largely related to its modulation of MRGPRX2. This can result in the easing of conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Action Environment
Given that mast cells primarily reside at sites exposed to the external environment , it is plausible that environmental factors could influence the compound’s action.
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-16-9-14(11-24(16)15-6-2-1-3-7-15)17(26)21-18-22-23-19(28-18)27-12-13-5-4-8-20-10-13/h1-8,10,14H,9,11-12H2,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRCXFNYQQQDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.